molecular formula C8H10N2O B1346263 2-(1-Ethoxypropylidene)malononitrile CAS No. 35260-96-9

2-(1-Ethoxypropylidene)malononitrile

Cat. No. B1346263
Key on ui cas rn: 35260-96-9
M. Wt: 150.18 g/mol
InChI Key: GXMOSBIOUZALPM-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Add malononitrile (200.00 g, 3.03 mol) and triethylorthopropionate (61.00 mL, 3.03 mol) and heat to reflux with stirring. After 3 hours, cool the reaction to room temperature. After 18 hours, purify by vacuum distillation to afford the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6]([O:8][C:9](OCC)(OCC)[CH2:10][CH3:11])[CH3:7]>>[CH2:6]([O:8][C:9](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH2:10][CH3:11])[CH3:7]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
61 mL
Type
reactant
Smiles
C(C)OC(CC)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
purify by vacuum distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC)=C(C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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